Differentiation as a Precursor to Potent STING Agonists vs. Simpler Benzo[b]thiophene Carboxylic Acids
The 4-(1-Benzothiophen-3-yl)butanoic acid scaffold is the foundation for a new class of potent, orally bioavailable STING agonists. This is in contrast to earlier-generation cyclic dinucleotide (CDN) STING agonists like ADU-S100, which lack oral bioavailability and require intratumoral injection. Structure-activity relationship (SAR) studies on the benzothiophene oxobutanoic acid scaffold, a direct derivative of the target compound, have led to compounds like MSA-2 and compound 57, which demonstrate significant in vivo anti-tumor efficacy. [1] Specifically, compound 57, an acyloxyamino derivative of the benzothiophene oxobutanoic acid scaffold, displayed more potent and rapid activation of the STING signaling pathway than ADU-S100 in THP1-Dual cells, leading to complete tumor eradication in a CT26 mouse model. [2] This establishes the core scaffold as a superior starting point for developing next-generation immunotherapies compared to other chemotypes.
| Evidence Dimension | In vivo anti-tumor efficacy (complete response rate) and oral bioavailability |
|---|---|
| Target Compound Data | The benzothiophene oxobutanoic acid scaffold (derived from target compound) serves as the basis for MSA-2 and compound 57, which are orally bioavailable STING agonists. |
| Comparator Or Baseline | ADU-S100 (a first-generation CDN STING agonist) and other non-benzothiophene chemotypes. |
| Quantified Difference | Compound 57 (derived from the scaffold) eradicated all CT26 tumors without recurrence in 100% of treated mice, whereas ADU-S100 requires intratumoral injection and has limited oral bioavailability. [2] |
| Conditions | STING activation assay in THP1-Dual cells; CT26 syngeneic mouse tumor model. |
Why This Matters
For procurement in immuno-oncology research, this compound is not just another building block; it is a key intermediate for accessing a validated, orally bioavailable STING agonist scaffold with demonstrated superiority over first-generation agents.
- [1] Pan, Y., et al. (2021). Identification of MSA-2: An oral antitumor non-nucleotide STING agonist. Signal Transduction and Targeted Therapy, 6, 18. View Source
- [2] Shen, A., et al. (2022). Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists. European Journal of Medicinal Chemistry, 241, 114639. View Source
